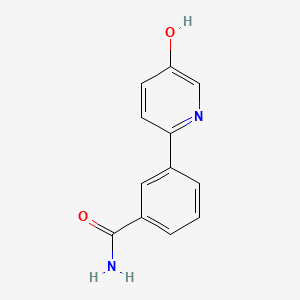

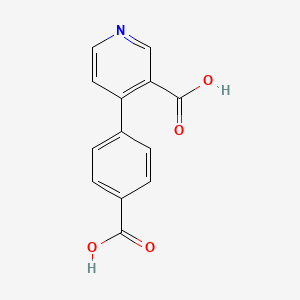

2-(4-Carboxyphenyl)-5-hydroxypyridine, 95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-Carboxyphenyl)-5-hydroxypyridine (abbreviated as 2-C5H3O2) is a compound belonging to the pyridine family. It is a white crystalline solid, with a melting point of about 188°C, that is soluble in water and ethanol. 2-C5H3O2 has been widely used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of polymers, dyes, and other materials.

作用机制

Target of Action

It’s structurally similar to tetrakis (4-carboxyphenyl) porphyrin (tcpp), which has been used in the construction of metal-organic frameworks (mofs) for various applications . These MOFs have been used in the treatment of diseases like hepatocellular carcinoma .

Mode of Action

It’s known that similar compounds like tcpp can generate reactive oxygen species (ros) under certain conditions, such as ultrasound irradiation . This ROS generation can be toxic to tumor cells, leading to their destruction .

Biochemical Pathways

It’s known that similar compounds can affect nitric oxide (no) pathways . NO is a signaling molecule with diverse physiological functions and plays a crucial role in various physiological processes of plants . It’s also involved in cellular protection against toxicity of reactive oxygen species (ROS), defense response, and tolerance to abiotic stress .

Pharmacokinetics

Similar compounds have been used in the construction of mofs, which have been shown to have excellent bioavailability .

Result of Action

For example, TCPP has been used in the construction of nanoparticles for the synergistic targeted chemotherapy and sonodynamic therapy of hepatocellular carcinoma .

Action Environment

Similar compounds have been shown to have excellent performance in different aqueous environments, such as tap water, lake water, and river water .

实验室实验的优点和局限性

2-(4-Carboxyphenyl)-5-hydroxypyridine, 95% has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is relatively stable. Additionally, it is relatively inexpensive and is widely available. One limitation is that it is susceptible to oxidation and hydrolysis, so it must be handled carefully.

未来方向

There are a number of potential future directions for the use of 2-(4-Carboxyphenyl)-5-hydroxypyridine, 95%. One potential direction is the synthesis of new pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 2-(4-Carboxyphenyl)-5-hydroxypyridine, 95% could be used in the synthesis of new polymers, dyes, and other materials. It could also be used in the development of new catalysts for chemical reactions. Finally, it could be used in the development of new drugs for the treatment of various diseases and conditions.

合成方法

2-(4-Carboxyphenyl)-5-hydroxypyridine, 95% can be synthesized through two methods: the Wittig reaction and the Ullmann reaction. In the Wittig reaction, a Wittig reagent is reacted with an aldehyde or ketone to produce an alkene. In the Ullmann reaction, an aryl halide is reacted with a metal salt to produce an aryl ether. Both reactions require the use of a catalyst, such as palladium or nickel.

科学研究应用

2-(4-Carboxyphenyl)-5-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of antifungal drugs, such as fluconazole and itraconazole. It has also been used in the synthesis of anticancer drugs, such as doxorubicin and paclitaxel. In addition, it has been used in the synthesis of anti-inflammatory drugs, such as ibuprofen and naproxen.

生化分析

Biochemical Properties

It’s structurally similar to porphyrins, which are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves non-covalent forces such as van der Waals forces, hydrogen bonding, and π-π stacking .

Cellular Effects

It’s structurally similar to porphyrins, which are known to have significant effects on various types of cells and cellular processes . For instance, porphyrins can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s structurally similar to porphyrins, which are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It’s structurally similar to porphyrins, which are known to have certain stability and degradation characteristics .

Dosage Effects in Animal Models

It’s structurally similar to porphyrins, which are known to have varying effects at different dosages .

Metabolic Pathways

It’s structurally similar to porphyrins, which are known to interact with various enzymes and cofactors .

Transport and Distribution

It’s structurally similar to porphyrins, which are known to interact with various transporters and binding proteins .

Subcellular Localization

It’s structurally similar to porphyrins, which are known to localize in various subcellular compartments .

属性

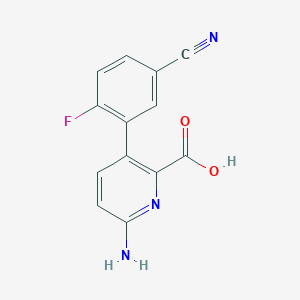

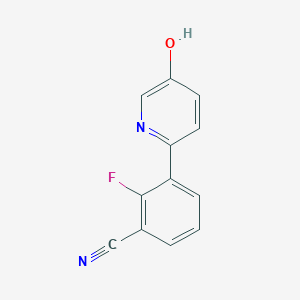

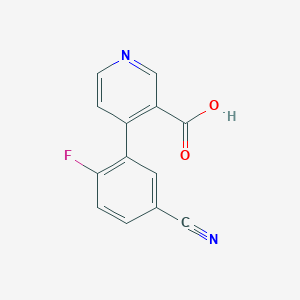

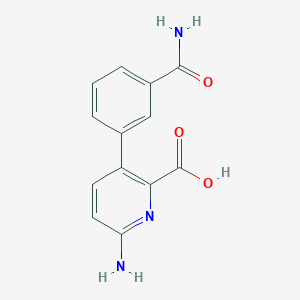

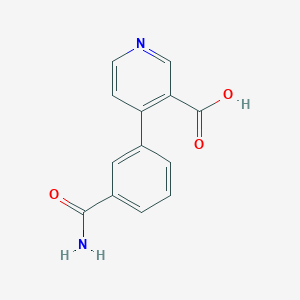

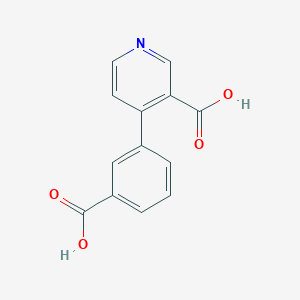

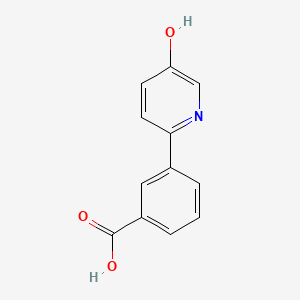

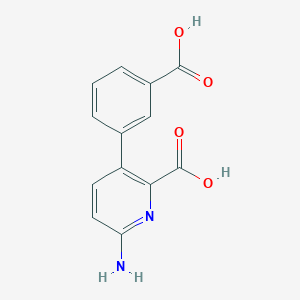

IUPAC Name |

4-(5-hydroxypyridin-2-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-10-5-6-11(13-7-10)8-1-3-9(4-2-8)12(15)16/h1-7,14H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRHFEFBVZLEOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00692545 |

Source

|

| Record name | 4-(5-Hydroxypyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261912-14-4 |

Source

|

| Record name | 4-(5-Hydroxypyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。